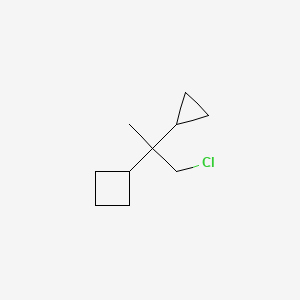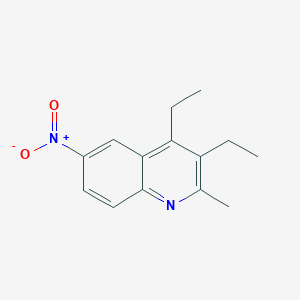
3,4-Diethyl-2-methyl-6-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethyl-2-methyl-6-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 6-position and ethyl groups at the 3 and 4 positions, along with a methyl group at the 2-position, makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-2-methyl-6-nitroquinoline can be achieved through several methods. One common approach involves the Friedländer quinoline synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. The reaction conditions often include heating and the use of catalysts such as Lewis acids.
Another method involves the Skraup synthesis, which uses glycerol, aniline, and nitrobenzene in the presence of sulfuric acid. This method is known for producing quinoline derivatives with high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and reaction conditions are optimized to ensure high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethyl-2-methyl-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like peracids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Peracids, such as m-chloroperbenzoic acid (m-CPBA).
Substitution: Halogenating agents, alkylating agents, and nitrating agents.
Major Products Formed
Reduction: 3,4-Diethyl-2-methyl-6-aminoquinoline.
Oxidation: this compound N-oxide.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3,4-Diethyl-2-methyl-6-nitroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Diethyl-2-methyl-6-nitroquinoline depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in critical biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the ethyl and nitro groups, making it less reactive in certain chemical reactions.
6-Nitroquinoline: Lacks the ethyl and methyl groups, which may affect its biological activity and chemical reactivity.
3,4-Diethylquinoline: Lacks the nitro group, which is crucial for certain biological activities.
Uniqueness
3,4-Diethyl-2-methyl-6-nitroquinoline is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a bioactive compound, while the ethyl and methyl groups influence its chemical properties and reactivity.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3,4-diethyl-2-methyl-6-nitroquinoline |
InChI |
InChI=1S/C14H16N2O2/c1-4-11-9(3)15-14-7-6-10(16(17)18)8-13(14)12(11)5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
JKJXYKJTTQYMGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1CC)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B15258028.png)



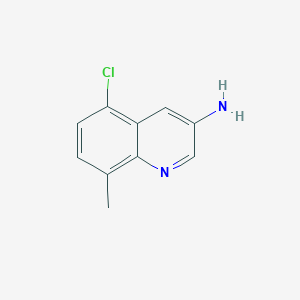
![1-[2-(Methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15258069.png)
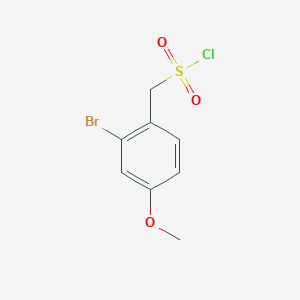
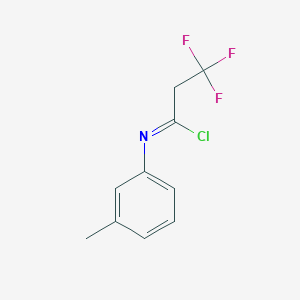
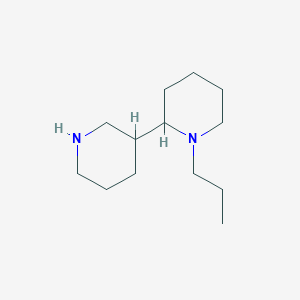

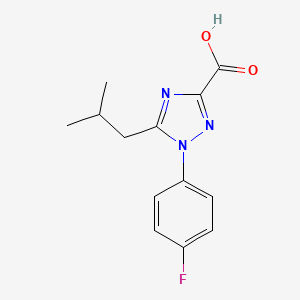
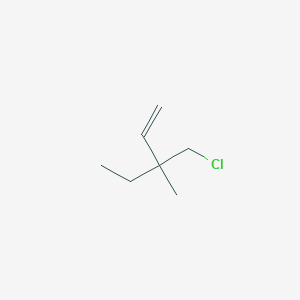
![2-[4-(2-Methoxyethyl)phenoxy]propanoic acid](/img/structure/B15258112.png)
